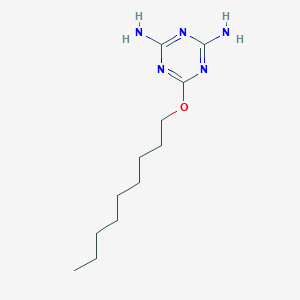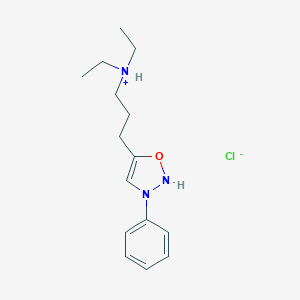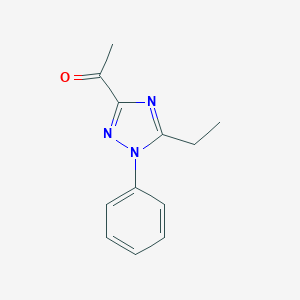![molecular formula C18H22O2 B024678 2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol CAS No. 19956-76-4](/img/structure/B24678.png)
2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol
Übersicht
Beschreibung
2,2’,3,3’,5,5’-Hexamethyl-4,4’-dihydroxybiphenyl is an organic compound with the molecular formula C18H22O2 It is characterized by the presence of two hydroxyl groups attached to a biphenyl structure, which is further substituted with six methyl groups
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,5,5’-Hexamethyl-4,4’-dihydroxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,5,5’-Hexamethyl-4,4’-dihydroxybiphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5-trimethylphenol.
Coupling Reaction: The key step involves a coupling reaction between two molecules of 2,3,5-trimethylphenol, facilitated by a suitable catalyst, such as a palladium or copper catalyst.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the hydroxyl groups at the 4,4’ positions of the biphenyl structure.
Industrial Production Methods: In an industrial setting, the production of 2,2’,3,3’,5,5’-Hexamethyl-4,4’-dihydroxybiphenyl may involve large-scale coupling reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’,3,3’,5,5’-Hexamethyl-4,4’-dihydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,5,5’-Hexamethyl-4,4’-dihydroxybiphenyl involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with enzymes and receptors. The methyl groups contribute to its hydrophobic character, influencing its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 2,2’,3,3’,5,5’-Hexamethylbiphenyl-4,4’-diol
- 4,4’-Dihydroxy-2,2’,3,3’,5,5’-hexamethylbiphenyl
- 4- (4-hydroxy-2,3,5-trimethylphenyl)-2,3,6-trimethylphenol
Uniqueness: 2,2’,3,3’,5,5’-Hexamethyl-4,4’-dihydroxybiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of six methyl groups and two hydroxyl groups in a biphenyl structure makes it a versatile compound with diverse applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
4-(4-hydroxy-2,3,5-trimethylphenyl)-2,3,6-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-9-7-15(11(3)13(5)17(9)19)16-8-10(2)18(20)14(6)12(16)4/h7-8,19-20H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJCFCLZQBXCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)C2=C(C(=C(C(=C2)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350860 | |
| Record name | 2,2',3,3',5,5'-Hexamethyl[1,1'-biphenyl]-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19956-76-4 | |
| Record name | 2,2',3,3',5,5'-Hexamethyl[1,1'-biphenyl]-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate](/img/structure/B24600.png)


![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)








